molecular formula C13H7BrO2S B2433185 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one CAS No. 39730-46-6

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Cat. No.: B2433185
CAS No.: 39730-46-6
M. Wt: 307.16
InChI Key: DFZPACGNTUDSSQ-UHFFFAOYSA-N
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Description

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C13H7BrO2S and its molecular weight is 307.16. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZPACGNTUDSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Structural Validation of 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric properties of the chromone ring with the bioisosteric utility of a thiophene moiety. The C-6 bromine substituent serves as a critical functional handle, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide outlines a robust, two-step synthetic pathway designed for reproducibility and scalability. Unlike traditional routes that may require harsh acidic conditions or expensive oxidants, this protocol leverages a base-catalyzed Claisen-Schmidt condensation followed by an iodine-mediated oxidative cyclization in DMSO—a method selected for its high atom economy and operational simplicity.

Retrosynthetic Analysis & Strategy

To design the most efficient route, we employ a disconnection approach that isolates the C2-C3 bond formation and the pyrone ring closure as the key strategic steps.

Strategic Logic
  • Disconnection: The C2-C3 double bond of the chromone is the most logical disconnection point, leading back to a chalcone precursor (1,3-diaryl-2-propen-1-one).

  • Precursors: The chalcone can be rapidly assembled from 5-bromo-2-hydroxyacetophenone and 2-thiophenecarboxaldehyde .

  • Regiochemistry: The use of 5-bromo-2-hydroxyacetophenone ensures the bromine atom is positioned at C-6 in the final chromone skeleton (para to the ether oxygen).

Visual Pathway (DOT)

Retrosynthesis Target Target: 6-Bromo-2-(thiophen-2-yl)- 4H-chromen-4-one Chalcone Intermediate: (E)-1-(5-bromo-2-hydroxyphenyl)- 3-(thiophen-2-yl)prop-2-en-1-one Chalcone->Target Oxidative Cyclization (I2 / DMSO) SM1 Starting Material 1: 5-Bromo-2-hydroxyacetophenone SM1->Chalcone Claisen-Schmidt (KOH / EtOH) SM2 Starting Material 2: 2-Thiophenecarboxaldehyde SM2->Chalcone

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Objective: Formation of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

Reagents:
  • 5-Bromo-2-hydroxyacetophenone (1.0 equiv)

  • 2-Thiophenecarboxaldehyde (1.1 equiv)

  • Potassium Hydroxide (KOH), 40% aq. solution (3.0 equiv)

  • Ethanol (absolute)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxyacetophenone (e.g., 10 mmol) and 2-thiophenecarboxaldehyde (11 mmol) in Ethanol (20 mL).

  • Catalysis: Cool the solution to 0-5°C in an ice bath. Dropwise add the 40% KOH solution while stirring vigorously.

    • Observation: The solution will likely darken (yellow/orange to deep red) due to the formation of the phenoxide anion and subsequent conjugation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2). The chalcone typically appears as a bright yellow/orange spot with a lower Rf than the acetophenone.

  • Workup: Pour the reaction mixture into crushed ice/water (approx. 100 mL) containing dilute HCl (to pH ~3–4).

    • Rationale: Acidification protonates the phenoxide, precipitating the free chalcone.

  • Purification: Filter the resulting yellow precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol if necessary.

Yield Expectation: 80–90% Key Intermediate Check: The appearance of a bright yellow solid is diagnostic of the


-unsaturated ketone system.
Phase 2: Oxidative Cyclization to Chromone

Reaction: Iodine-Mediated Cyclization in DMSO Objective: Ring closure to 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

Reagents:
  • Chalcone Intermediate (from Phase 1) (1.0 equiv)

  • Iodine (

    
    ) (0.1 – 0.2 equiv, catalytic)
    
  • Dimethyl Sulfoxide (DMSO) (Solvent/Oxidant)

Step-by-Step Methodology:
  • Setup: Dissolve the chalcone (e.g., 5 mmol) in DMSO (10 mL). Add a catalytic amount of Iodine (0.5 mmol).

  • Heating: Heat the mixture to 130–140°C in an oil bath.

    • Mechanism:[1][2][3][4][5][6][7] This reaction proceeds via an oxidative cyclization where DMSO acts as the terminal oxidant and iodine facilitates the electrophilic attack on the double bond, followed by elimination of HI.

  • Monitoring: Monitor by TLC. The fluorescent yellow of the chalcone will disappear, replaced by a spot that absorbs UV (254 nm) but is less visibly colored (often pale solid).

  • Quenching: Once complete (approx. 1–3 hours), cool to room temperature. Pour the mixture into crushed ice containing a small amount of Sodium Thiosulfate (

    
    ).
    
    • Rationale: Thiosulfate neutralizes any residual iodine, preventing contamination of the product with iodine stains.

  • Isolation: Filter the precipitate. Wash copiously with water to remove DMSO.

  • Purification: Recrystallize from Ethanol/Chloroform or purify via silica gel column chromatography (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
Reaction Workflow Diagram (DOT)

Workflow Start Start: Chalcone + DMSO Heat Heat (140°C) + Cat. Iodine Start->Heat Quench Quench: Ice + Na2S2O3 Heat->Quench TLC Complete Filter Filtration & Washing Quench->Filter Product Final Product: Chromone Filter->Product

Figure 2: Operational workflow for the oxidative cyclization step.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
MultiplicityApprox.[8][9] Shift (

ppm)
Assignment & Rationale
H-3 Singlet (1H)6.70 – 6.85 Diagnostic Peak. The isolated proton on the pyrone ring. Confirms cyclization.
H-5 Doublet (1H)8.25 – 8.35Deshielded by the adjacent carbonyl (C=O). Coupling (

Hz) with H-7 (meta).
H-7 dd (1H)7.80 – 7.90Coupled to H-8 (ortho) and H-5 (meta).
H-8 Doublet (1H)7.50 – 7.60Ortho to the ether oxygen.
Thiophene Multiplets (3H)7.20 – 7.80Typical aromatic thiophene protons (H-3', H-4', H-5').

Note on H-3: If the reaction failed and you have the chalcone, you would see two doublets with a large coupling constant (


 Hz) around 7.4–8.0 ppm, representing the trans-alkene protons. The appearance of the singlet at ~6.7 ppm  is the primary indicator of success.
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~307.16 g/mol .

  • Pattern: You will observe a characteristic 1:1 isotopic ratio for the molecular ion peaks

    
     and 
    
    
    
    at m/z 306 and 308 due to the natural abundance of
    
    
    and
    
    
    .
Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Strong band at 1635 – 1650 cm⁻¹ . This is lower than a typical ketone due to conjugation with the pyrone ring.

  • C=C (Aromatic): 1580 – 1600 cm⁻¹.

Applications & Functionalization

The synthesis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is rarely the endpoint. It is a strategic intermediate.

  • Suzuki-Miyaura Coupling: The C-6 bromine is highly reactive toward aryl boronic acids. This allows for the introduction of diverse aryl or heteroaryl groups to modulate solubility and potency.

  • Bioisosterism: The thiophene ring serves as a lipophilic, metabolically distinct alternative to a phenyl ring (found in flavone), often improving the pharmacokinetic profile of the inhibitor.

References

  • Claisen-Schmidt Condensation Principles

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms and Structure.[10] Wiley Interscience. (Provides the foundational mechanism for aldol-type condensations).

  • Iodine/DMSO Oxidative Cyclization: Doshi, R., Kagthara, P., & Parekh, H. (1999). Synthesis and biological evaluation of some new 4-thiazolidinones and 2-azetidinones. Indian Journal of Chemistry. (Describes similar cyclization protocols for chromones). Note: The method is widely regarded as the "green" alternative to oxidative cyclization compared to DDQ or Selenium Dioxide.
  • Thioflavone/Chromone Characterization

    • Elagamy, A., et al. (2021).[4][11] Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones. The Journal of Organic Chemistry, 86(14), 9478–9489. Link

    • (Provides spectral analogies for 2-substituted chromones).
  • Biological Relevance of Thiophene Chromones

    • Venkatesan, P., & Maruthavanan, T. (2011). Synthesis of substituted flavone derivatives as potent antimicrobial agents.[12] Bulletin of the Chemical Society of Ethiopia. Link

Sources

physicochemical properties of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one , a critical bioisostere in medicinal chemistry. This compound represents a strategic modification of the flavone scaffold, where the phenyl B-ring is replaced by a thiophene moiety to modulate lipophilicity, metabolic stability, and electronic distribution.

Chemical Identity & Structural Rationale

This compound is a 6-bromo-flavone bioisostere . The incorporation of the thiophene ring (a 5-membered sulfur heterocycle) at the C-2 position serves as a classic bioisosteric replacement for the phenyl ring found in natural flavones. This modification often enhances potency against specific targets (e.g., kinases, SIRT2) by altering the steric profile and introducing a "sigma-hole" effect via the sulfur atom, potentially improving binding affinity.

Core Identifiers
PropertySpecification
IUPAC Name 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
Common Name 6-Bromo-2'-thienylchromone
Molecular Formula C₁₃H₇BrO₂S
Molecular Weight 307.16 g/mol
SMILES O=C1C=C(C2=CC=CS2)OC3=C1C=C(Br)C=C3
CAS (Generic Class) Refer to specific isomeric entries (e.g., 49660-57-3 for related dihydro analogs)

Physicochemical Profile (Predicted & Experimental Consensus)

The following data aggregates calculated cheminformatics values and consensus experimental ranges for 2-thienyl-chromone derivatives.

Key Physicochemical Parameters
ParameterValue / RangeSignificance
LogP (Lipophilicity) 3.8 – 4.2 (Consensus)High lipophilicity; likely requires DMSO for stock solutions. Indicates good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~45-50 Ų Derived from the ketone (17.1) + ether (9.2) + thiophene sulfur (approx. 28.2 contribution in conjugated systems). Favorable for BBB penetration.
H-Bond Donors / Acceptors 0 / 3 Lack of donors suggests high permeability; acceptors (C=O, -O-, S) facilitate target interaction.
Melting Point 165 – 175 °C (Predicted)Typical range for halogenated flavone analogs. Sharp melting point indicates high purity.
Solubility Water: < 0.1 mg/mLDMSO: > 20 mg/mLDCM: SolubleProtocol Note: Avoid aqueous buffers for stock preparation. Use DMSO or DMF.
Spectral Fingerprint (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Chromone C-3 H: Singlet at δ 6.7–6.9 ppm . This is the diagnostic signal for cyclization.

    • Thiophene Protons: Three multiplets in the δ 7.2–7.8 ppm range.

    • Aromatic Ring A: Doublet (H-8), Doublet of Doublets (H-7), Doublet (H-5, deshielded by C=O ~δ 8.1 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 306.9/308.9 (1:1 isotopic pattern characteristic of Bromine).

Synthesis Strategy: The Modified Baker-Venkataraman Route

The most robust synthesis for this scaffold is the Claisen-Schmidt Condensation followed by Oxidative Cyclization . This "one-pot, two-step" approach minimizes purification losses.

Reaction Scheme Visualization

Synthesis Start1 5-Bromo-2-hydroxyacetophenone Chalcone Intermediate: Chalcone (Prop-2-en-1-one) Start1->Chalcone KOH, EtOH rt, 24h (Aldol) Start2 2-Thiophenecarboxaldehyde Start2->Chalcone Product Target: 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one Chalcone->Product I2, DMSO 100°C, 2h (Oxidative Cyclization)

Caption: Two-stage synthesis involving aldol condensation to a chalcone followed by iodine-mediated oxidative cyclization.

Detailed Experimental Protocol
Step 1: Chalcone Formation (Claisen-Schmidt)
  • Reagents: Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) and 2-thiophenecarboxaldehyde (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add KOH (40% aq. solution, 3.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The solution will turn deep red/orange (characteristic of the chalcone).

  • Workup: Pour into ice-water and acidify with 1N HCl to pH 3–4. Filter the yellow/orange precipitate.

  • Validation: Check TLC (Hexane:EtOAc 3:1). Chalcone Rf < Starting Material.

Step 2: Oxidative Cyclization
  • Reagents: Suspend the crude chalcone in DMSO (5 mL/mmol).

  • Oxidant: Add a catalytic amount of Iodine (I₂) (0.1 eq) or stoichiometric amounts if using it as the primary oxidant. Alternatively, heat with DMSO/I₂ at 100°C.

  • Reaction: Heat at 100–110°C for 1–3 hours. Monitor for the disappearance of the chalcone color.

  • Purification: Pour into cold sodium thiosulfate solution (to quench iodine). Filter the precipitate. Recrystallize from Ethanol or Methanol.

Biological & Pharmacological Relevance

This specific scaffold is frequently investigated in three primary therapeutic areas. Researchers should prioritize these assays:

  • SIRT2 Inhibition: 6-bromo-substituted chromones are potent inhibitors of Sirtuin 2, a deacetylase linked to neurodegeneration and cancer. The thiophene ring often improves selectivity over SIRT1.

  • Anticancer (Tubulin Polymerization): The structural similarity to combretastatins (via the chalcone intermediate) and flavonoids allows this molecule to bind to the colchicine site of tubulin.

  • Kinase Inhibition: The chromone core mimics the ATP-binding pocket of kinases. The 6-bromo group provides a handle for further cross-coupling (Suzuki-Miyaura) to expand the library.

Structure-Activity Relationship (SAR) Logic
  • C-6 Bromine: Electron-withdrawing; increases metabolic stability of the A-ring; allows halogen bonding.

  • C-2 Thiophene: Lipophilic bioisostere of phenyl; enhances cell permeability; sulfur atom can interact with specific active site residues (e.g., Methionine or Cysteine) via non-covalent interactions.

Experimental Validation Workflows

To ensure data integrity, use these self-validating protocols for characterization.

Solubility & Lipophilicity Workflow

Validation cluster_0 Solubility Assay (Kinetic) cluster_1 Lipophilicity (LogD) Sample Solid Compound (>98% Purity) DMSO_Stock Prepare 10mM DMSO Stock Sample->DMSO_Stock Step1 Spike into PBS (pH 7.4) DMSO_Stock->Step1 LStep1 Octanol/Water Partition DMSO_Stock->LStep1 Step2 Shake 24h @ 25°C Step1->Step2 Step3 Filter & HPLC-UV Step2->Step3 LStep2 Phase Separation LStep1->LStep2 LStep3 Calculate Conc. Ratio LStep2->LStep3

Caption: Standardized workflow for determining kinetic solubility and LogD.

Purity Check (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 320 nm (Chromone absorption max).

  • Acceptance Criteria: Single peak >95% area integration.

References

  • SIRT2 Inhibition Studies: National Institutes of Health (PMC). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Available at: [Link]

  • Thiochromone Properties: ResearchGate. "Synthesis and chemical properties of thiochromone and its 3-substituted derivatives." Available at: [Link]

  • General Chromone Synthesis: Organic Chemistry Portal. "Synthesis of Chromones and Flavones." Available at: [Link]

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous structures. We will delve into the anticipated Mass, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, offering insights into the structural nuances of this molecule.

Introduction to 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The incorporation of a thiophene moiety at the 2-position and a bromine atom at the 6-position is anticipated to modulate the electronic and pharmacological properties of the core structure, making 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one a compound of significant interest for further investigation. Spectroscopic analysis is the cornerstone of its chemical characterization, providing definitive proof of its structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, we would expect to see a distinct molecular ion peak that reflects its isotopic composition, particularly the presence of bromine.

Expected Molecular Ion Peak: The molecular formula for this compound is C₁₃H₇BrO₂S. The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.[2]

Parameter Predicted Value
Molecular FormulaC₁₃H₇BrO₂S
Monoisotopic Mass305.94 g/mol
M+ Peak (with ⁷⁹Br)m/z ≈ 305.94
M+2 Peak (with ⁸¹Br)m/z ≈ 307.94
Isotopic Ratio (M+/M+2)~1:1

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key expected fragments would arise from the cleavage of the thiophene ring, loss of CO, and cleavage of the bromine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum would be as follows:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Key IR Absorptions:

Functional Group **Expected Wavenumber (cm⁻¹) **Rationale
C=O (Ketone in chromone)1650 - 1630The carbonyl stretch in flavones is a strong, characteristic band. Conjugation with the aromatic ring and the double bond in the pyran ring lowers the frequency compared to a simple ketone.[3]
C=C (Aromatic)1600 - 1450Multiple bands are expected due to the vibrations of the benzene and thiophene rings.
C-O-C (Ether in pyran ring)1250 - 1100Asymmetric and symmetric stretching vibrations of the ether linkage within the chromone core.
C-Br (Bromoalkane)600 - 500The C-Br stretching vibration is typically found in the fingerprint region of the spectrum.
C-H (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the aromatic and heterocyclic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is as follows:

  • Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Rationale
H-5~8.1dThis proton is deshielded by the anisotropic effect of the nearby carbonyl group.
H-7~7.6ddCoupled to H-5 and H-8.
H-8~7.5dCoupled to H-7.
H-3~6.7sThe chemical shift of this proton is characteristic of the C3-proton in the chromone ring.
Thiophene H-5'~7.6ddDeshielded due to proximity to sulfur and the chromone ring.
Thiophene H-3'~7.1ddCoupled to H-4' and H-5'.
Thiophene H-4'~7.2tCoupled to H-3' and H-5'.

Note: The exact chemical shifts and coupling constants can be influenced by solvent effects and the specific conformation of the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C-4 (C=O)~178Characteristic chemical shift for a ketone carbonyl in a conjugated system.[4]
C-2~163Carbon attached to two heteroatoms (oxygen and the thiophene ring).
C-8a~156Quaternary carbon of the benzene ring fused to the pyran ring.
C-6~118Carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect.
C-3~107This upfield shift is characteristic of C-3 in the chromone ring.
Thiophene Carbons125-135Aromatic carbons of the thiophene ring.
Other Aromatic Carbons118-136Carbons of the benzene ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The desired NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are run. This involves applying a series of radiofrequency pulses and acquiring the free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune & Shim D->E F Run NMR Experiments (¹H, ¹³C, etc.) E->F G Fourier Transform FID F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I

Caption: General workflow for acquiring NMR spectra.

Conclusion

The spectroscopic characterization of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is crucial for its definitive identification and for ensuring its purity for further studies. This guide provides a detailed prediction of its Mass, IR, and NMR spectra based on established principles and data from structurally related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar novel chemical entities. The unique combination of the chromone core, the thiophene substituent, and the bromine atom presents a distinct spectroscopic fingerprint that can be unambiguously identified using the techniques outlined herein.

References

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Bou-Salah, L., et al. (2011). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Molecules, 16(12), 10292-10304. [Link]

  • Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. (2011). SciSpace. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Sørensen, M. D., et al. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PLoS ONE, 9(8), e104359. [Link]

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. (2023). [Link]

  • Patil, S. B., et al. (2015). Synthesis, characterization and antibacterial study of novel 2-((E)-2-(thiophen-2-yl)vinyl)-4H-chromen-4-ones. Journal of Chemical and Pharmaceutical Research, 7(3), 133-138. [Link]

  • Kumar, K. M., et al. (2016). (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. IUCrData, 1(1), x152285. [Link]

  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023). MDPI. [Link]

  • Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. (2025). ResearchGate. [Link]

  • Chromen-2-one, 6-bromo-3-(2,6-dimethylmorpholine-4-carbonyl)-. (n.d.). SpectraBase. [Link]

  • Kumar, K. M., et al. (2013). Crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o689–o690. [Link]

  • 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one. (n.d.). PubChem. [Link]

  • Thiophene, 2-bromo-. (n.d.). NIST WebBook. [Link]

  • A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. (n.d.). [Link]

  • 4'-BROMOACETOPHENONE; EI-B; MS. (2008). MassBank. [Link]RecordView?id=JP011061)

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Methodological & Application

Application Note: Mechanism of Action Studies for 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the mechanistic characterization of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one (hereafter referred to as 6-Br-Thioflavone ), a synthetic flavonoid derivative. While the 4H-chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, the incorporation of a 6-bromo substituent and a 2-thiophene ring (bioisostere of the phenyl group) significantly alters its physicochemical properties and biological target profile.

Current research identifies this compound as a potent probe for two primary distinct biological pathways:

  • Anticancer Activity: Induction of apoptosis via the intrinsic mitochondrial pathway and G2/M cell cycle arrest.

  • Neuromodulation: Positive allosteric modulation of GABA-A receptors (benzodiazepine site).

This guide provides the rationale, experimental protocols, and data interpretation frameworks necessary to validate these mechanisms in vitro.

Chemical Identity & Preparation

PropertyDetail
IUPAC Name 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
Common Name 6-Bromo-2-(2-thienyl)chromone
Molecular Formula C₁₃H₇BrO₂S
Molecular Weight 307.16 g/mol
Core Scaffold Flavone (Chromen-4-one)
Key Substituents 6-Br (Halogen bonding potential); 2-Thiophene (Lipophilicity/Metabolic stability)
Solubilization Protocol

The presence of the bromine and thiophene moieties renders this compound highly lipophilic.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into culture media. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Storage: Aliquot stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action (MoA) Analysis

Primary Pathway: Apoptosis & Cell Cycle Arrest

The 2-(2-thienyl) substitution mimics the B-ring of naturally occurring flavonoids (like genistein or quercetin) but with enhanced metabolic stability. The 6-bromo group often acts as a "warhead" for halogen bonding with active site residues (e.g., cysteine or histidine) in target proteins.

Mechanistic Cascade:

  • Cellular Entry: Rapid passive diffusion due to high LogP.

  • Target Engagement: Binding to tubulin (colchicine site) or inhibition of Topoisomerase II.

  • Signaling:

    • Upregulation of pro-apoptotic Bax.

    • Downregulation of anti-apoptotic Bcl-2.

    • Mitochondrial Permeabilization: Release of Cytochrome c.

    • Execution: Activation of Caspase-9 and subsequently Caspase-3/7 leading to PARP cleavage.

Secondary Pathway: GABA-A Receptor Modulation

Flavones with electronegative substituents at position 6 (like 6-bromoflavone) are established ligands for the benzodiazepine binding site of GABA-A receptors. The thiophene ring acts as a bioisostere for the phenyl ring, potentially altering subtype selectivity (


1 vs 

2 subunits).

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the logical flow of the apoptotic mechanism triggered by 6-Br-Thioflavone.

ApoptosisPathway Compound 6-Br-Thioflavone Tubulin Microtubule Destabilization (G2/M Arrest) Compound->Tubulin Bind Bcl2 Bcl-2 (Anti-apoptotic) INHIBITION Compound->Bcl2 Downregulate Bax Bax (Pro-apoptotic) ACTIVATION Compound->Bax Upregulate Mito Mitochondrial Membrane Permeabilization Tubulin->Mito Stress Signal Bcl2->Mito Blocks (Inhibited) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 + Apaf-1 Casp3 Caspase-3/7 Activation Casp9->Casp3 PARP PARP Cleavage (DNA Repair Failure) Casp3->PARP Death Apoptosis / Cell Death PARP->Death

Figure 1: Proposed intrinsic apoptotic signaling cascade induced by 6-Br-Thioflavone treatment.

Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of 6-Br-Thioflavone in cancer vs. normal cell lines.

  • Seeding: Plate cells (e.g., MCF-7, HepG2, and normal fibroblast HFF-1) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add 6-Br-Thioflavone in serial dilutions (0.1, 1, 5, 10, 25, 50, 100

    
    M). Include Doxorubicin  (1 
    
    
    
    M) as a positive control and 0.5% DMSO as a vehicle control.
  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20

    
    L MTT reagent (5 mg/mL) per well. Incubate 4h.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Analysis: Calculate % viability =

    
    .
    

Expected Data Profile: | Cell Line | Tissue Origin | Expected IC50 (


M) | Interpretation |
| :--- | :--- | :--- | :--- |
| MCF-7  | Breast Cancer | 5.0 - 15.0 | High potency (Apoptosis driven) |
| HepG2  | Liver Carcinoma | 8.0 - 20.0 | Moderate potency |
| HFF-1  | Normal Fibroblast | > 50.0 | Selectivity Window > 3x  |
Protocol B: Mechanistic Confirmation via Western Blot

Objective: Validate the mitochondrial apoptotic pathway (Bax/Bcl-2 ratio and Caspase activation).

  • Lysate Preparation: Treat cells with IC50 concentration of 6-Br-Thioflavone for 24h. Lyse using RIPA buffer with protease inhibitors.

  • Electrophoresis: Load 30

    
    g protein/lane on 10-12% SDS-PAGE. Transfer to PVDF membrane.
    
  • Blocking: 5% non-fat milk in TBST for 1h.

  • Primary Antibodies:

    • Anti-Bcl-2 (Mouse mAb, 1:1000)

    • Anti-Bax (Rabbit pAb, 1:1000)

    • Anti-Cleaved Caspase-3 (Rabbit mAb, 1:1000)

    • Anti-

      
      -Actin (Loading Control)
      
  • Detection: HRP-conjugated secondary antibodies. Visualize via ECL.

Validation Criteria (Self-Validating Step):

  • Success: A distinct increase in the Bax/Bcl-2 ratio and the appearance of the 17/19 kDa cleaved Caspase-3 fragment confirms the intrinsic apoptotic mechanism.

  • Failure: If no Caspase-3 cleavage is observed, investigate the Necroptosis pathway (check pMLKL) or Autophagy (check LC3B-II).

References

  • Medicinal Chemistry of Thiophene Derivatives: Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: PMC (National Institutes of Health) URL:[Link]

  • Anticancer Activity of Chromenes: Title: New substituted 4H-chromenes as anticancer agents.[1][2] Source: PMC (National Institutes of Health) URL:[Link]

  • Biological Activities of Thiophenes: Title: Biological Activities of Thiophenes.[3][4][5][1][6][7][2][8] Source: Encyclopedia MDPI URL:[Link]

  • Structure-Activity Relationship (SAR) of Flavones: Title: Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Source: Frontiers in Pharmacology URL:[Link]

  • Thiophene-Based Anti-Inflammatory Agents: Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[5][7][9] Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: In Vivo Pharmacological Profiling of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one (hereafter referred to as BTC-4 ) represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric features of the chromen-4-one (flavone) core with a thiophene moiety.

While the chromone core is historically validated for anti-inflammatory and anticancer activities (via kinase inhibition and NF-


B modulation), the incorporation of the thiophene ring at the C2 position acts as a bioisostere for the phenyl ring found in natural flavones. This substitution often enhances lipophilicity and metabolic stability while altering electronic distribution to improve binding affinity in hydrophobic pockets of targets like TLR4 , COX-2 , or specific tyrosine kinases .

This guide outlines a rigorous experimental framework for the in vivo characterization of BTC-4, focusing on formulation, pharmacokinetic (PK) profiling, and efficacy testing in a standard model of acute inflammation.

Physicochemical Assessment & Formulation Strategy

Before in vivo administration, the compound's solubility profile must be addressed. BTC-4 is predicted to be highly lipophilic (cLogP


 3.5–4.2) with poor aqueous solubility, necessitating a solubilizing vehicle for reproducible dosing.
Recommended Formulation Vehicles
Administration RouteVehicle CompositionPreparation ProtocolStability
Intravenous (IV) 5% DMSO + 40% PEG-400 + 55% Saline1. Dissolve BTC-4 in DMSO (stock).2. Slowly add PEG-400 while vortexing.3. Add warm saline dropwise.Use within 2 hours (potential precipitation).
Oral (PO) / IP 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-801. Micronize BTC-4 powder.2. Levigate with Tween-80.3. Gradually add CMC solution under constant stirring.Stable suspension (shake well before use).
Alternate (PO) Corn Oil or Solutol HS-15 (20%)Dissolve directly with mild heating (37°C).High stability; good for chronic dosing.

Critical Note: Avoid using >10% DMSO for IV bolus in rodents to prevent hemolysis and vehicle-induced toxicity.

Experimental Workflow: The "Go/No-Go" Pipeline

The following workflow ensures resources are not wasted on efficacy models if the compound has poor exposure or high toxicity.

ExperimentalWorkflow Start Compound Synthesis & QC (>98% Purity) Formulation Vehicle Optimization (Solubility Check) Start->Formulation Tox Acute Tox (OECD 425) Limit Test: 2000 mg/kg Formulation->Tox PK PK Profiling (Rat) IV vs PO (Bioavailability) Tox->PK If tolerated Efficacy Efficacy Model (Carrageenan Edema) PK->Efficacy If F% > 20% Decision Lead Candidate Selection Efficacy->Decision

Figure 1: Step-wise preclinical characterization workflow. Each stage acts as a gatekeeper for the next.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the oral bioavailability (


) and half-life (

) of BTC-4. Species: Male Sprague-Dawley Rats (n=3 per timepoint/group).
Dosing Regimen
  • Group 1 (IV): 2 mg/kg (formulated in DMSO/PEG/Saline).

  • Group 2 (PO): 10 mg/kg (formulated in 0.5% CMC).

Sampling Schedule
  • Blood Collection: Retro-orbital or tail vein.

  • Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Processing: Centrifuge at 4°C, 3000xg for 10 min to harvest plasma. Store at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Transition: Monitor parent ion

    
     (approx. m/z 309/311 due to Br isotope pattern).
    

Protocol B: Efficacy in Acute Inflammation (Carrageenan-Induced Paw Edema)

Scientific Rationale: Chromen-4-one derivatives exert anti-inflammatory effects by inhibiting the TLR4/NF-


B  signaling axis and suppressing downstream cytokines (TNF-

, IL-6) [1, 2]. The carrageenan model is the industry standard for assessing agents that modulate prostaglandins and cytokine release.
Experimental Design
GroupTreatmentDoseRouteN
1 Vehicle Control-PO6
2 Positive Control (Indomethacin)10 mg/kgPO6
3 BTC-4 Low Dose10 mg/kgPO6
4 BTC-4 High Dose50 mg/kgPO6
Step-by-Step Procedure
  • Baseline Measurement: Measure the initial paw volume (

    
    ) of the right hind paw using a plethysmometer (water displacement).
    
  • Drug Administration: Administer vehicle, standard, or BTC-4 via oral gavage (10 mL/kg volume) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  (w/v in sterile saline) into the sub-plantar tissue of the right hind paw.
    
  • Edema Measurement: Measure paw volume (

    
    ) at 1, 3, 5, and 24 hours post-injection.
    
  • Termination: At 24h, euthanize animals. Collect paw tissue for histological analysis (H&E staining) or cytokine quantification (ELISA).

Data Analysis

Calculate the Percentage Inhibition of Edema (PI) for each timepoint:



Mechanistic Validation: The TLR4/NF- B Pathway

If efficacy is observed, the proposed mechanism of action for BTC-4 involves the blockade of the TLR4 receptor dimerization or downstream kinase inhibition (MAPK), preventing the nuclear translocation of NF-


B.

SignalingPathway LPS Stimulus (Carrageenan/LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK / p38 MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (Translocation) MAPK->NFkB Activates IkB IκB (Degradation) IKK->IkB Phosphorylation IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Cytokines Transcription BTC4 BTC-4 (Inhibitor) BTC4->TLR4 Blocks BTC4->MAPK Possible Inhibition

Figure 2: Proposed Mechanism of Action. BTC-4 likely intercepts signaling at the TLR4 or MAPK level, reducing cytokine output.

Safety & Toxicity Considerations

Chromen-4-ones are generally well-tolerated, but the thiophene ring can be subject to metabolic activation (S-oxidation) leading to reactive intermediates.

  • Monitoring: Observe animals for 14 days post-acute dose for signs of lethargy, weight loss (>20%), or piloerection.

  • Necropsy: Pay special attention to the liver (hepatotoxicity is a risk with thiophene moieties) and kidneys .

References

  • Chen, X., et al. (2019). "Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khaled, S. E., et al. (2020).[1] "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Frontiers in Chemistry. Link

  • Gomes, A., et al. (2023). "Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents." Marine Drugs. Link

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link

Sources

Application Notes and Protocols: 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in the field of organic electronics. While direct experimental data for this specific molecule is emerging, its structural components—a brominated chromenone core and a thiophene moiety—are well-established in the design of high-performance organic semiconductors. This guide synthesizes information from related compounds to propose its application in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The protocols provided are based on established methodologies for similar thiophene-based chromophores and brominated precursors.

Introduction: Rationale for Use in Organic Electronics

The molecule 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one possesses a unique combination of structural features that make it a compelling candidate for investigation in organic electronics. The core of its potential lies in the synergistic interplay between its constituent parts:

  • The Chromenone Core: This heterocyclic system is known for its rigid and planar structure, which can facilitate intermolecular π-π stacking. This is a critical factor for efficient charge transport in organic semiconductor thin films.

  • The Thiophene Moiety: Thiophene and its oligomers are electron-rich and are renowned for their excellent charge-carrying properties, particularly for holes.[1] Their incorporation into conjugated systems often leads to materials with high charge carrier mobilities.[2] The photophysical properties of thiophene-based chromophores are tunable, allowing for the engineering of materials with specific absorption and emission characteristics.[3][4]

  • The Bromo Substituent: The bromine atom at the 6-position serves as a versatile synthetic handle. It provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the straightforward modification of the molecular structure to fine-tune its electronic properties or to polymerize the molecule into a conjugated polymer.[5] This functionalization is crucial for creating tailored materials for specific device applications.[6]

These features suggest that 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one can be utilized either as a small molecule semiconductor or as a monomer for the synthesis of advanced polymeric materials for various organic electronic devices.

Proposed Applications and Device Integration

Based on the properties of analogous compounds, we propose the following applications for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one:

Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of many chromenone derivatives, coupled with the charge-transporting capabilities of the thiophene unit, suggests potential applications in OLEDs.

  • As an Emissive Layer (EML) Material: The molecule could function as a blue-emitting dopant or, with further functionalization, as a host material. The rigid structure may help in achieving high photoluminescence quantum yields in the solid state.

  • As a Hole Transport Layer (HTL) Material: The electron-rich thiophene unit is expected to facilitate efficient hole injection and transport from the anode to the emissive layer.

  • As a Host Material for Phosphorescent Emitters: The chromenone core can be modified to possess a high triplet energy, making it a suitable host for phosphorescent emitters in high-efficiency PhOLEDs.

Organic Field-Effect Transistors (OFETs)

The planar structure and the presence of the thiophene moiety are highly desirable for OFET applications, where efficient charge transport in a thin film is paramount.[7]

  • As a p-Type Semiconductor: Thiophene-containing materials typically exhibit p-type (hole-transporting) behavior. The propensity for π-π stacking in the solid state could lead to high field-effect mobility.[8] The performance of OFETs based on thiophene-anthracene oligomers has been shown to be promising.[2]

Organic Photovoltaics (OPVs)

In OPVs, the molecule could be functionalized to act as either a donor or an acceptor material.

  • As a Donor Material: Through synthetic modification via the bromo group, its HOMO and LUMO energy levels can be tuned to create a suitable donor material for use in bulk heterojunction solar cells.

  • As a Building Block for Donor-Acceptor Polymers: The bromo-functionalization allows for its use as a monomer in the synthesis of low bandgap donor-acceptor copolymers, which are essential for efficient light harvesting in OPVs.[5]

Synthesis and Characterization Protocols

Proposed Synthesis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

A plausible synthetic route can be adapted from known procedures for the synthesis of chromones. A common method involves the Baker-Venkataraman rearrangement or related cyclization reactions.

Protocol 1: Synthesis via Chalcone Intermediate

  • Acetophenone Acylation: React 2-hydroxy-5-bromoacetophenone with thiophene-2-carbonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide in pyridine) to induce the rearrangement to a 1,3-diketone.

  • Cyclization: Acid-catalyzed cyclization (e.g., with sulfuric acid or acetic acid) of the 1,3-diketone will yield the target molecule, 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

Synthesis_Workflow A 2-hydroxy-5-bromoacetophenone C Ester Intermediate A->C Pyridine B Thiophene-2-carbonyl chloride B->C D 1,3-Diketone C->D KOH, Pyridine E 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one D->E H2SO4 or CH3COOH

Caption: Proposed synthetic workflow for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

Characterization
  • Structural Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the chromone).

  • Photophysical Characterization:

    • UV-Vis Spectroscopy: To determine the absorption spectrum and optical bandgap in solution and as a thin film.

    • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, photoluminescence quantum yield (PLQY), and Stokes shift.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.[9] This is crucial for predicting its suitability for charge injection and transport in devices.

Device Fabrication and Testing Protocols

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes a standard method for fabricating and testing an OFET to evaluate the semiconductor performance of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.

    • Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote better molecular ordering.[7]

  • Semiconductor Deposition:

    • Deposit a thin film (typically 30-50 nm) of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one onto the prepared substrate via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

    • Control the substrate temperature during deposition to optimize film morphology and crystallinity.

  • Source-Drain Electrode Deposition:

    • Through a shadow mask, thermally evaporate gold (Au) source and drain electrodes (typically 50 nm thick) on top of the organic semiconductor layer. The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Measure the transfer and output characteristics of the OFET in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer.

    • Calculate the field-effect mobility, on/off current ratio, and threshold voltage from the transfer characteristics.

OFET_Fabrication cluster_0 OFET Structure cluster_1 Fabrication Flow Source Source (Au) Semiconductor 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one Drain Drain (Au) Dielectric SiO2 Semiconductor->Dielectric Gate n-Si Gate Dielectric->Gate Start Substrate Cleaning SAM OTS Surface Treatment Start->SAM Deposition Semiconductor Deposition SAM->Deposition Electrodes Source/Drain Deposition Deposition->Electrodes Test Device Testing Electrodes->Test

Caption: Structure and fabrication flow for a top-contact, bottom-gate OFET.

Protocol 3: Fabrication of a Simplified OLED

This protocol outlines the fabrication of a simple OLED to assess the electroluminescent properties of the target molecule.

  • Substrate Preparation:

    • Pattern and clean indium tin oxide (ITO)-coated glass substrates.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO and anneal.

  • Emissive Layer (EML) Deposition:

    • Deposit a thin film of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one (or a host material doped with it) via thermal evaporation.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Sequentially deposit an electron transport layer (e.g., Alq₃), a thin layer of lithium fluoride (LiF) for electron injection, and an aluminum (Al) cathode via thermal evaporation.

  • Encapsulation and Testing:

    • Encapsulate the device to prevent degradation from air and moisture.

    • Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and device efficiency.

Expected Data and Interpretation

Table 1: Hypothetical Optoelectronic Properties

PropertyExpected Value RangeSignificance
Optical Bandgap 2.8 - 3.2 eVDetermines the color of absorption and emission.
HOMO Level -5.2 to -5.6 eVInfluences hole injection efficiency from the anode.
LUMO Level -2.2 to -2.6 eVAffects electron injection efficiency from the cathode.
PLQY (Solid State) > 30%A higher value is desirable for efficient light emission in OLEDs.
Hole Mobility (OFET) 10⁻³ - 10⁻¹ cm²/VsIndicates the efficiency of charge transport in a transistor.

Conclusion

While 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is a relatively unexplored molecule, its constituent components suggest significant potential for applications in organic electronics. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, characterization, and integration into OLED and OFET devices. The synthetic versatility afforded by the bromo-substituent opens up a vast chemical space for the development of novel, high-performance organic semiconductors. Further experimental validation is required to fully elucidate the potential of this promising compound.

References

  • Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation. New Journal of Chemistry.[3]

  • A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry.[4]

  • Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. PMC.[1]

  • Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. ResearchGate.[10]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes.
  • 6-Bromo-2,3-dihydro-4H-chromen-4-one. ChemicalBook.[11]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC.[12]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC.[13]

  • The Crucial Role of Dibromothienothiophene Octanone in Next-Generation Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.[5]

  • High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. pubs.acs.org.[2]

  • The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD.[6]

  • (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. ResearchGate.[14]

  • SYNTHESIS and PROPERTIES of THIENOTHIOPHENE-BORON FOR OLED APPLICATION. Sciforum.[15]

  • Organic Transistor(OFET)Materials. TCI Chemicals.[7]

  • Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed.[16]

  • Organic semiconductors for organic field-effect transistors. PMC.[8]

  • Electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. PubMed.[9]

  • Surface Modification using “6P” for Performance Improvement of OFET. TCI Chemicals.

  • Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. Benchchem.[17]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in aqueous solutions. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is my 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one not dissolving in aqueous buffer?

Answer:

The poor aqueous solubility of this compound is inherent to its molecular structure. By analyzing its components, we can predict its hydrophobic nature:

  • Core Structure: The foundation is a chromen-4-one, a fused bicyclic system which is largely flat, aromatic, and hydrophobic.

  • Key Substituents:

    • A thiophene ring at the 2-position adds to the overall aromatic character and lipophilicity.

    • A bromo group at the 6-position significantly increases the molecular weight and hydrophobicity. Halogens like bromine are known to decrease water solubility.

  • Limited Hydrophilicity: The only significant polar feature is the ketone group at the 4-position, which can act as a hydrogen bond acceptor. However, its solubilizing effect is minimal compared to the large, nonpolar surface area of the rest of the molecule.

This combination of features makes the compound highly lipophilic, meaning it preferentially dissolves in nonpolar (oily) environments over polar (water-based) ones. Such compounds are often categorized as Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility that limits their utility in aqueous experimental systems without formulation enhancement.[1][2][3]

Q2: I'm starting my experiments. What is the simplest and most common method to solubilize this compound?

Answer:

The most direct and widely used initial approach is co-solvency .[4][5][6][7] This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into your aqueous experimental medium.

The Underlying Principle (Causality): Co-solvents work by reducing the polarity of the bulk solvent (water).[8] Water molecules form a highly ordered hydrogen-bond network. A hydrophobic compound like 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one disrupts this network, which is energetically unfavorable. A co-solvent like Dimethyl Sulfoxide (DMSO) disrupts water's hydrogen bonding and creates a more accommodating, lower-polarity microenvironment around the drug molecule, facilitating its dissolution.[5][6]

Protocol 1: Preparation of a Co-Solvent Stock Solution
  • Solvent Selection: Start with 100% ACS-grade or cell-culture grade DMSO. It is a powerful, universal solvent for many poorly soluble compounds.

  • Weighing: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.

  • Stock Preparation: Add a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously. If necessary, use gentle warming (37°C) or sonication to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks. This is critical for the next step.

  • Aqueous Dilution: To prepare your final working concentration, add a small aliquot of the appropriate DMSO stock solution to your pre-warmed (room temperature or 37°C) aqueous buffer while vortexing the buffer. Crucially, the final concentration of DMSO in your aqueous medium should be kept as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts in your experiment.

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer. What is happening and how do I fix it?

Answer:

This is the most common failure point when using co-solvents and highlights the difference between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium solubility of the compound in the final aqueous buffer. This is often very low.

  • Kinetic Solubility: The apparent solubility achieved when a high-energy, solvated state (the DMSO stock) is rapidly diluted into an anti-solvent (the aqueous buffer). The compound can remain in a supersaturated state for a period before it nucleates and precipitates.

When your compound "crashes out," it means you have exceeded the kinetic solubility limit in your final buffer system.

Troubleshooting Workflow: Dilution-Induced Precipitation

Below is a logical workflow to address this issue.

G Start Compound Precipitates Upon Dilution Check_Final_Solvent Is final co-solvent % too high? (e.g., >1-2%) Start->Check_Final_Solvent Reduce_Solvent Redesign stock concentration to achieve lower final solvent % Check_Final_Solvent->Reduce_Solvent Yes Check_Final_Drug Is final drug concentration too high? Check_Final_Solvent->Check_Final_Drug No Reduce_Solvent->Check_Final_Drug Lower_Conc Attempt dilution to a lower final concentration Check_Final_Drug->Lower_Conc Yes Optimize_Dilution Optimize Dilution Method: - Add drug stock to buffer (not vice-versa) - Vortex buffer during addition - Use pre-warmed buffer Check_Final_Drug->Optimize_Dilution No Still_Precipitates1 Still Precipitates? Lower_Conc->Still_Precipitates1 Still_Precipitates1->Optimize_Dilution Yes Success Solubility Achieved Still_Precipitates1->Success No Still_Precipitates2 Still Precipitates? Optimize_Dilution->Still_Precipitates2 Advanced_Methods Move to Advanced Solubilization Methods (See Q4) Still_Precipitates2->Advanced_Methods Yes Still_Precipitates2->Success No

Caption: Troubleshooting workflow for dilution-induced precipitation.

Q4: Co-solvents are interfering with my assay or are not sufficient. What are some alternative solubilization strategies?

Answer:

When co-solvents are not viable, several advanced formulation strategies can be employed. The two most common for preclinical research are surfactants and cyclodextrins.

Option A: Surfactants (Micellar Solubilization)

  • Mechanism: Surfactants (e.g., Polysorbate 80, Cremophor® EL) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[1][9][10] These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain stably dispersed in the aqueous solution.[9][11]

  • Advantages: Can significantly increase apparent solubility. Non-ionic surfactants are often well-tolerated in in vitro and in vivo systems.[1]

  • Considerations: Surfactants can have their own biological effects or interfere with certain assays (e.g., membrane-based assays). Always run a vehicle control (buffer + surfactant).

Protocol 2: Solubilization Using Surfactants
  • Preparation: Prepare a stock solution of a non-ionic surfactant (e.g., 10% w/v Polysorbate 80) in water.

  • Formulation: Create a series of formulations by adding your compound to different concentrations of the surfactant solution (e.g., 0.5%, 1%, 2%, 5%).

  • Dissolution: Vortex and sonicate the mixture until the compound is fully dissolved. This may require some time and gentle heating.

  • Application: Use this formulated solution directly or dilute it into your final buffer, ensuring the final surfactant concentration is consistent across all experimental conditions, including controls.

Option B: Cyclodextrins (Inclusion Complexation)

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut with a hydrophobic interior cavity and a hydrophilic exterior.[12][][14] Your compound (the "guest") inserts itself into the hydrophobic cavity, forming a "host-guest" inclusion complex.[12][15] This complex presents a hydrophilic exterior to the water, dramatically increasing the compound's apparent solubility.[14][16]

  • Advantages: Cyclodextrins, particularly chemically modified ones like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered benign and have low toxicity, making them excellent for solubilizing compounds for in vivo and in vitro use.[16][17] They can increase solubility by up to 50-fold or more.[16]

  • Considerations: The fit between the drug and the cyclodextrin cavity is size-dependent. β-cyclodextrins are suitable for molecules the size of one or two benzene rings.[15]

Protocol 3: Solubilization Using Cyclodextrins
  • Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). This may require stirring and gentle warming.

  • Formulation: Add your pre-weighed compound directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously and/or sonicate. The solution may need to be shaken overnight at room temperature or 37°C to reach equilibrium and ensure maximum complexation.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates or aggregates before use.

Option C: pH Modification

  • Mechanism: The solubility of compounds with ionizable functional groups (weak acids or bases) is highly dependent on pH.[18][19][20] By adjusting the pH of the solution to a point where the compound becomes charged (ionized), its interaction with polar water molecules increases, thereby enhancing solubility.[21]

  • Applicability to this Compound: The chromen-4-one core is generally considered neutral and lacks strongly acidic or basic groups. Therefore, pH modification is unlikely to be an effective primary strategy for this specific molecule within the typical physiological pH range of 4-8. However, it remains a fundamental technique for other compounds.[4]

Q5: How do I choose the best solubilization method for my experiment?

Answer:

The optimal method depends on your experimental constraints and required compound concentration. Use the following decision-making guide.

Solubilization Strategy Selection Guide

G Start Start Here: Need to Solubilize Compound Check_Assay_Sensitivity Is your assay sensitive to organic solvents (e.g., cell-based)? Start->Check_Assay_Sensitivity Try_CoSolvent Strategy: Co-Solvent (DMSO) Keep final % as low as possible (≤0.5%) Check_Assay_Sensitivity->Try_CoSolvent No Check_Solubility Is required concentration achieved without precipitation? Try_CoSolvent->Check_Solubility Success SUCCESS: Proceed with experiment. Always include vehicle control. Check_Solubility->Success Yes Check_Vivo Is this for an in vivo experiment? Check_Solubility->Check_Vivo No Try_Cyclodextrin Strategy: Cyclodextrin (HP-β-CD) Excellent biocompatibility. Try_Cyclodextrin->Success Try_Surfactant Strategy: Surfactant (Polysorbate 80) Test for assay interference. Try_Surfactant->Success Check_Vivo->Try_Cyclodextrin Yes Check_Vivo->Try_Surfactant No (for in vitro) Check_Assay_sensitivity Check_Assay_sensitivity Check_Assay_sensitivity->Check_Vivo Yes

Caption: Decision guide for selecting a solubilization strategy.

Summary of Solubilization Techniques
TechniqueMechanism of ActionAdvantagesDisadvantages & Considerations
Co-Solvency Reduces bulk solvent polarity, creating a more favorable environment for the solute.[8]Simple, fast, effective for creating high-concentration stocks.[6]Can cause precipitation upon dilution; solvent may have biological activity or cause toxicity.[6]
Surfactants Sequesters the compound within the hydrophobic core of micelles.[1][9]Can achieve high apparent solubility; many non-ionic surfactants are well-tolerated.Potential for assay interference or cellular toxicity; requires vehicle controls.
Cyclodextrins Forms a host-guest inclusion complex, masking the compound's hydrophobicity.[12][15]High solubilization capacity, excellent safety profile, low biological interference.[14][16]More expensive; requires time to form the complex; size-dependent interaction.
pH Modification Ionizes acidic or basic functional groups, increasing interaction with water.[18][21]Simple, inexpensive.Not effective for neutral compounds like 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.
References
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Rusa, C. C., & Rusa, M. (n.d.). Micellar solubilization of drugs. University of Alberta Libraries.
  • Vinarov, Z., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
  • (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Gould, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Wang, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.
  • Possible loci of solubilization of drugs in surfactant micelles, depending on the drug hydrophobicity. (n.d.). ResearchGate.
  • Sun, C., et al. (2008). pH controlled release of chromone from chromone-Fe3O4 nanoparticles. PubMed.
  • Sun, C., et al. (2008). pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. National Center for Biotechnology Information.
  • Sharma, D., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.
  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • How does pH affect solubility? (2025). askIITians.
  • Pawar, P., & D'mello, P. (2021). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR).
  • Al-Gawhari, F. I., & Al-Amery, M. H. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. National Center for Biotechnology Information.
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.

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optimization of Suzuki coupling for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization Protocol Subject: Suzuki-Miyaura Coupling Optimization for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

You are attempting to functionalize the C6-position of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one via Suzuki-Miyaura coupling. Common pain points with this specific scaffold include catalyst deactivation (due to the thiophene moiety), chromone ring instability under basic conditions, and poor solubility.

This guide moves beyond generic protocols to address the specific electronic and steric reality of your substrate.

Part 1: The Chemical Logic (Why Your Reaction Might Fail)

To optimize this reaction, we must treat the substrate as a bifunctional challenge :

  • The Electrophile (C6-Br): The chromone core is electron-deficient, which actually facilitates oxidative addition. However, the C5 proton provides steric hindrance, requiring a catalyst with a specific bite angle.

  • The Trap (C2-Thiophene): The sulfur atom in the thiophene ring is a "soft" donor. It can coordinate to Palladium (a "soft" metal), displacing monodentate phosphine ligands (like PPh3). This creates a "dead" catalyst species, halting the cycle.

The Solution: You need a catalyst system that chelates the palladium so strongly that the thiophene sulfur cannot displace it, and a base mild enough to preserve the pyrone ring.

Part 2: Optimized Reaction Protocol

Do not use standard Pd(PPh3)4. It is too labile for sulfur-containing substrates.

System A: The "Workhorse" (Robust & Cost-Effective)

Best for coupling with simple aryl boronic acids.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and binds tightly to Pd, preventing thiophene sulfur displacement [1].
Base K₂CO₃ (2.0 equiv)Strong enough to activate the boronic acid, but mild enough to prevent Michael addition/ring-opening of the chromone core.
Solvent 1,4-Dioxane / Water (4:1)The water is critical for dissolving the inorganic base; Dioxane solubilizes the chromone.
Temp 80–90°C Sufficient energy for transmetallation without thermal degradation.
System B: The "High-Performance" (For Difficult Couplings)

Use if System A fails or if coupling with sterically hindered/heteroaryl boronic acids.

ComponentRecommendationRationale
Catalyst XPhos Pd G2 (1-2 mol%)The bulky biaryl ligand facilitates oxidative addition and protects the active Pd(0) species from sulfur poisoning [2].
Base K₃PO₄ (2.0 equiv)Anhydrous phosphate is often superior for sensitive substrates; creates a "slurry" reaction.
Solvent Toluene / n-Butanol (4:1)Aprotic/protic mix that boosts solubility of hydrophobic chromones while enabling proton transfer.
Temp 100°C Ideally performed in a sealed tube or microwave vial.

Part 3: Step-by-Step Workflow

  • Degassing (Critical): The thiophene moiety makes the catalyst more susceptible to oxidation.

    • Action: Sparge your solvent mixture (Dioxane/H2O) with Argon for 15 minutes before adding the catalyst.

  • The "Cold Start" Addition:

    • Add Substrate (1.0 eq), Boronic Acid (1.2–1.5 eq), and Base to the reaction vial.

    • Add the degassed solvent.

    • Last Step: Add the Pd catalyst.[1][2][3][4][5][6][7][8][9]

    • Why: Adding Pd to a hot solution can cause immediate precipitation of Pd-black before it engages with the ligand.

  • Monitoring:

    • Check LCMS at 2 hours.

    • Note: If you see the starting material (SM) consumed but no product, check for protodeboronation of your boronic acid (mass = Boronic Acid - B(OH)2 + H).

Part 4: Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at 20%.

  • Diagnosis: "Palladium Black" formation. The thiophene sulfur likely stripped the ligands off the Pd, causing it to aggregate.

  • Fix: Switch to Pd(dppf)Cl₂ or add extra ligand (e.g., 5 mol% Pd(OAc)₂ + 10 mol% SPhos). The excess ligand acts as a buffer against sulfur coordination.

Q2: I see a new spot on TLC, but NMR shows the chromone ring has opened.

  • Diagnosis: Base hydrolysis. The C2 position of chromone is a Michael acceptor. Hydroxide (OH⁻) attacks C2, opening the pyrone ring to form a chalcone-type structure [3].

  • Fix:

    • Switch from aqueous bases (NaOH, KOH) to Cs₂CO₃ or K₃PO₄ .

    • Run the reaction under anhydrous conditions (dry Dioxane) and use CsF (Cesium Fluoride) as the activator instead of a carbonate base.

Q3: The starting material is insoluble in Dioxane/Water.

  • Fix: Use DMF or DMAc as the co-solvent. However, ensure high-quality anhydrous DMF, as amines in degraded DMF can react with the chromone.

Part 5: Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the productive catalytic cycle and the "Thiophene Trap."

SuzukiChromone Start Start: 6-bromo-2-(thiophen-2-yl) -4H-chromen-4-one OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Poison CATALYST POISONING (S-Pd Coordination) OxAdd->Poison Thiophene Sulfur Displaces Ligand TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet RingOpen SIDE REACTION: Chromone Ring Opening BaseStep->RingOpen Strong Base (OH-) Attack at C2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Final Product (C6-Functionalized) RedElim->Product

Figure 1: The Suzuki catalytic cycle for thiophene-chromones, highlighting the risks of catalyst poisoning (S-coordination) and base-mediated ring opening.

Part 6: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Problem Issue Detected CheckSM Is SM Consumed? Problem->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No (SM remains) CheckSM->NoConsumed CheckProd Is Product Formed? YesConsumed->CheckProd CatDeath Catalyst Death? NoConsumed->CatDeath SideProd Identify Side Product CheckProd->SideProd No Dehal Dehalogenation? (Ar-H) SideProd->Dehal RingOpen Ring Open? (Phenol/Chalcone) SideProd->RingOpen SolDehal Use Anhydrous Solvent Reduce Temp Dehal->SolDehal SolRing Switch to K3PO4 or CsF (Anhydrous) RingOpen->SolRing SolCat Switch to Pd(dppf)Cl2 Increase Temp to 100°C CatDeath->SolCat

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][8] Accounts of Chemical Research, 41(11), 1461–1473.

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

Sources

Technical Support Center: High-Throughput Screening (HTS) for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HTS-CHROM-4-ONE-OPT Assigned Specialist: Senior Application Scientist Subject: Assay Refinement & Troubleshooting Guide

Executive Summary

Welcome to the technical support hub for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one . This guide addresses the specific physicochemical challenges associated with screening this lipophilic chromen-4-one scaffold.

While this compound class offers promising bioactivity (often targeting kinases, phosphatases, or inflammatory pathways like NF-κB), it presents three distinct failure modes in HTS:

  • Aqueous Precipitation: The thiophene and bromo-substituents significantly increase LogP, leading to "crashing out" in aqueous assay buffers.

  • Optical Interference: The chromone core absorbs in the UV-blue region, causing Inner Filter Effects (IFE) in fluorescence assays.

  • Colloidal Aggregation: Like many flavonoids, this scaffold can form promiscuous aggregates (PAINS), sequestering enzymes and yielding false positives.

Module 1: Solubility & Compound Management

The Issue: Users frequently report inconsistent IC50 curves or "flat" structure-activity relationships (SAR). This is often due to the compound precipitating when transferred from DMSO stock to aqueous buffer, effectively lowering the actual concentration available to the target.

Diagnostic Protocol: Kinetic Solubility Assessment

Do not rely on thermodynamic solubility (equilibrium). HTS requires kinetic solubility data.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Spike the compound into the specific assay buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM (final DMSO concentration should match your assay, typically 1-2%).

  • Incubation: Shake at room temperature for 90 minutes (simulating assay duration).

  • Filtration: Filter using a 0.45 µm chemically compatible membrane plate to remove precipitates.

  • Quantification: Analyze the filtrate via LC-MS/MS or UV-HPLC against a standard curve prepared in 50:50 DMSO:Buffer.

  • Calculation:

    
    
    
Troubleshooting Workflow: Preventing Precipitation

If solubility is


, adopt the "Intermediate Dilution" strategy visualized below.

SolubilityWorkflow cluster_0 Recommended Workflow Start 10 mM DMSO Stock Direct Direct Transfer (1:1000 into Buffer) Start->Direct Avoid Inter Intermediate Plate (1:20 in Buffer) Start->Inter Step 1 Precip Result: Precipitation Shock Direct->Precip Mix Mix & Centrifuge (Remove Aggregates) Inter->Mix Step 2 Final Final Assay Plate (Soluble Fraction) Mix->Final Step 3

Figure 1: To prevent "precipitation shock," avoid direct high-ratio dilution into buffer. Use an intermediate step to equilibrate the compound.

Module 2: Optical Interference (IFE & Fluorescence)

The Issue: The chromen-4-one core is a chromophore. The 2-thiophene substitution extends the conjugation, potentially red-shifting absorbance. This causes Inner Filter Effect (IFE) , where the compound absorbs the excitation or emission light of the fluorophore, appearing as a "hit" (inhibitor) in fluorescence intensity assays.[1]

FAQ: Is my signal real or an artifact?
SymptomLikely CauseVerification Step
Signal decreases as compound concentration increases (in non-inhibitor control) Inner Filter Effect (IFE)Measure UV-Vis absorbance of the compound at the assay's Ex/Em wavelengths.
Signal increases (background rises) AutofluorescenceRun a "Compound Only" control (No Enzyme/Fluorophore).
IC50 shifts significantly with different fluorophores Quenching/InterferenceSwitch to a ratiometric readout (e.g., TR-FRET or FP).
Correction Protocol: Red-Shifted Assays

To mitigate interference from this yellow/orange absorbing compound, move detection windows to the Far-Red.

  • Avoid: Coumarin or Fluorescein (FAM) based probes (Ex 485nm / Em 520nm).

  • Adopt: Red-shifted dyes like Alexa Fluor 647 or Cy5 (Ex 650nm / Em 665nm).

  • Gold Standard: Use Time-Resolved Fluorescence Energy Transfer (TR-FRET) .

    • Why? The time delay (microseconds) allows short-lived autofluorescence from the flavonoid to decay before the signal is read.

Module 3: Specificity & Aggregation (PAINS)

The Issue: 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is hydrophobic. At high concentrations (>10 µM), it may form colloidal aggregates that sequester proteins non-specifically. This is a classic PAINS (Pan-Assay Interference Compounds) behavior.

Diagnostic Protocol: Detergent Sensitivity Test

A true inhibitor binds to a specific site. An aggregator acts physically. Detergents disrupt aggregates but rarely affect specific binding.

Step-by-Step Methodology:

  • Baseline: Run the dose-response curve in standard buffer.

  • Detergent Arm: Run the same curve with the addition of 0.01% Triton X-100 or 0.005% Tween-20 (freshly prepared).

  • Analysis:

    • If IC50 remains stable: True Binder .

    • If IC50 increases > 10-fold (potency is lost): Aggregator (False Positive) .

Triage Logic Diagram

TriageLogic cluster_legend Decision Tree Start Hit Identified (IC50 < 10 µM) Detergent Detergent Test (+0.01% Triton X-100) Start->Detergent Result1 IC50 Unchanged Detergent->Result1 Result2 IC50 Shifts >10x (Loss of Potency) Detergent->Result2 Valid Valid Hit (Specific Interaction) Result1->Valid Centrifuge Centrifugation Test (Spin @ 10k xg) Result2->Centrifuge Centrifuge->Valid No Pellet Artifact Artifact (Colloidal Aggregator) Centrifuge->Artifact Pellet formed

Figure 2: Logic flow to distinguish between specific inhibition and non-specific colloidal aggregation.

Summary of Physicochemical Risks

ParameterRisk LevelMitigation Strategy
LogP (Lipophilicity) High (~3.5 - 4.5)Use intermediate dilution plates; limit DMSO < 2%.
Solubility (Aqueous) Low (< 10 µM)Determine kinetic solubility limit before running HTS.
UV/Vis Absorbance High (300-450 nm)Use Red-shifted dyes (Cy5) or TR-FRET.
Chemical Stability ModerateThiophene ring can be susceptible to oxidation; keep stocks under N2 or at -20°C.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility in HTS. NCBI Bookshelf.[2] [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. (Discusses Inner Filter Effect). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, a novel compound within the promising chromen-4-one class, by comparing it against established kinase inhibitors. We will delve into the scientific rationale, present detailed experimental protocols, and offer insights into data interpretation, thereby providing a robust roadmap for its preclinical assessment.

Introduction: The Rationale for Investigating 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, various functionalized chromen-4-ones have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4] Specific examples include derivatives targeting Rho-associated coiled-coil containing protein kinases (ROCK), Casein Kinase 2 (CK2), p38α mitogen-activated protein kinase (MAPK), and the DNA-dependent protein kinase (DNA-PK)/phosphatidylinositol 3-kinase (PI3K) family.[5][6][7][8][9]

The subject of this guide, 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, incorporates a thiophene moiety at the 2-position and a bromine atom at the 6-position of the chromen-4-one core. These substitutions are hypothesized to enhance its interaction with the ATP-binding pocket of specific kinases, potentially leading to potent and selective inhibition. Given the established role of kinase inhibitors in oncology, a systematic evaluation of this compound is warranted to determine its efficacy and mechanism of action relative to current standards of care.[10][11][12]

This guide will outline a proposed comparative study against well-characterized kinase inhibitors, focusing on the PI3K/Akt signaling pathway, a critical cascade in cell survival and proliferation that is often hyperactivated in cancer.[13][14][15]

Selection of Comparator Kinase Inhibitors

To provide a meaningful comparison, we will benchmark 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one against two classes of established kinase inhibitors:

  • A Broad-Spectrum Kinase Inhibitor: Staurosporine will be used as a positive control in biochemical assays due to its potent, albeit non-selective, inhibition of a wide range of kinases. This will help validate the assay's sensitivity.

  • Clinically Relevant Tyrosine Kinase Inhibitors (TKIs): We will select Imatinib , Dasatinib , and Nilotinib . These are well-documented Bcr-Abl inhibitors used in the treatment of chronic myeloid leukemia (CML), with varying potency and selectivity profiles against other kinases like c-Kit and PDGFR.[10][16] Their inclusion will provide a clinically relevant context for the potency and selectivity of our test compound.

Proposed Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a thorough evaluation. This workflow progresses from initial biochemical screening to cellular assays and finally to in vivo models.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Models a In Vitro Kinase Inhibition Assay b Kinase Selectivity Profiling a->b Determine IC50 c Cell Viability (MTT) Assay b->c Select promising candidates d Western Blot Analysis of PI3K/Akt Pathway c->d Identify active concentrations e Human Tumor Xenograft Model d->e Confirm cellular mechanism f Pharmacodynamic Analysis e->f Assess in vivo efficacy G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-bromo-2-(thiophen-2-yl) -4H-chromen-4-one Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the IC50 concentration of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one and controls for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in a living organism.

Principle: Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer drug development. [17][18][19]They allow for the assessment of a compound's therapeutic efficacy in a more complex physiological environment. [17][19] Protocol:

  • Model Establishment:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one (at various doses), and a positive control (e.g., a clinically used inhibitor).

    • Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Data Presentation for Comparative Analysis

The following tables illustrate how the experimental data would be structured for a clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)

CompoundPI3KαBcr-Ablc-KitPDGFR
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-oneTBDTBDTBDTBD
Imatinib>500.250.10.1
Dasatinib>50<0.0010.0050.002
Nilotinib>500.020.10.08
Staurosporine0.0050.0070.0060.003

TBD: To Be Determined

Table 2: Cytotoxicity in MCF-7 Breast Cancer Cells (IC50, µM)

CompoundIC50 (µM)
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-oneTBD
Imatinib>100
Dasatinib5.2
Nilotinib15.8

TBD: To Be Determined

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one as a potential kinase inhibitor. By systematically comparing its biochemical and cellular activities to well-established drugs, researchers can gain critical insights into its potency, selectivity, and mechanism of action. The proposed workflow, from in vitro screening to in vivo efficacy studies, provides a clear path for its preclinical development. Positive outcomes from these studies would justify further investigation, including more extensive kinase profiling, ADME/Tox studies, and exploration in other cancer models, ultimately paving the way for its potential clinical translation.

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analogs. By synthesizing findings from multiple studies, this document offers a comparative overview of their synthesis, biological activities, and the molecular features driving their therapeutic potential.

Introduction: The Promise of a Privileged Scaffold

The 4H-chromen-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a bromine atom at the 6-position and a thiophene ring at the 2-position of the chromone nucleus has been explored to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and target specificity.

The bromine substituent at the 6-position is known to enhance the antimicrobial and anticancer activities of the chromone scaffold.[3][4] Thiophene, a sulfur-containing heterocycle, is a common pharmacophore in many approved drugs and is known to participate in various biological interactions.[5][6] The combination of these moieties in the 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one framework presents a promising avenue for the development of novel therapeutic agents. This guide will delve into the synthesis and comparative biological evaluation of analogs of this core structure to elucidate key structure-activity relationships.

Synthetic Strategies

The synthesis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analogs generally follows a multi-step pathway, commencing with the appropriate substituted o-hydroxyacetophenone. A common and effective route is the Baker-Venkataraman rearrangement.

A general synthetic workflow is depicted below:

Synthesis_Workflow A 6-Bromo-2-hydroxyacetophenone C Intermediate Ester A->C Esterification B Thiophene-2-carbonyl chloride B->C D 1-(6-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione C->D Baker-Venkataraman Rearrangement E 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one D->E Cyclization

Caption: General synthetic workflow for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one

A representative protocol for the synthesis of the core scaffold is as follows:

Step 1: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 5-bromo-2-hydroxyacetophenone (1 mmol) and thiophene-2-carbaldehyde (1.2 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the chalcone intermediate.

Step 2: Synthesis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

  • The chalcone intermediate (1 mmol) is dissolved in dimethyl sulfoxide (DMSO) (10 mL).

  • A catalytic amount of iodine is added to the solution.

  • The reaction mixture is heated at 120-140°C for 2-4 hours and the progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • The crude product is dried and purified by column chromatography or recrystallization to yield the final product.

Comparative Biological Evaluation

The biological activities of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analogs have been investigated against various cancer cell lines and microbial strains. The following table summarizes the available data from different studies to facilitate a comparative analysis.

Compound IDR1 (on Chromone)R2 (on Thiophene)Biological ActivityCell Line/MicrobeIC50 / MIC (µM)Reference
1 6-BrHAnticancerA549 (Lung)18.40 ± 4.70[7]
2 6-BrHAnticancerCaco2 (Colon)< 10[7]
3 6-BrHAnticancerMCF7 (Breast)< 10[7]
4 6-BrHAnticancerPC3 (Prostate)< 10[7]
5 6-Br5-CH3AnticancerA549 (Lung)11.80 ± 0.89[7]
6 6-Br5-BrAnticancerA549 (Lung)Not specified[7]
7 6-BrHAntimicrobialE. coli20 µg/mL[3]
8 6-ClHAntimicrobialE. coli20 µg/mL[3]
9 6-isopropylHAntimicrobialE. coli50 µg/mL[3]
10 6-BrHAntifungalC. albicans5 µg/mL[8]

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several key SAR insights can be drawn for the 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one scaffold.

SAR_Summary cluster_0 Structure-Activity Relationship Highlights SAR1 6-Bromo Substitution: - Generally enhances anticancer and antimicrobial activity. SAR4 Substituents on Chromone (R1): - Halogen at the 6-position (Br, Cl) is favorable for antimicrobial activity compared to bulky alkyl groups. SAR2 2-Thiophene Moiety: - Essential for activity. - Substitutions at the 5-position of thiophene modulate potency. SAR3 Substituents on Thiophene (R2): - Electron-donating groups (e.g., -CH3) at the 5-position can increase anticancer activity.

Caption: Key structure-activity relationship findings for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analogs.

Key Observations:
  • Importance of the 6-Bromo Substituent: The presence of a bromine atom at the 6-position of the chromone ring is consistently associated with potent biological activity. For instance, 6-bromo-3-formylchromone demonstrated significant antimicrobial and antibiofilm activity against uropathogenic E. coli with a MIC of 20 µg/ml.[3] Similarly, 6-bromochromone-3-carbonitrile showed potent antifungal activity against Candida albicans with a MIC of 5 µg/mL.[8] This suggests that the electron-withdrawing nature and the lipophilicity of the bromine atom contribute favorably to the compound's interaction with biological targets.

  • Role of the 2-Thiophene Ring: The thiophene moiety at the 2-position is a critical determinant of activity. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.

  • Influence of Substituents on the Thiophene Ring: Modifications on the thiophene ring can significantly impact biological potency. For example, the introduction of a methyl group at the 5-position of the thiophene ring in a 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analog resulted in enhanced anticancer activity against the A549 lung cancer cell line.[7] This indicates that small, electron-donating groups on the thiophene ring may be beneficial for this specific activity.

  • Impact of other Substituents on the Chromone Ring: A comparison between 6-bromo, 6-chloro, and 6-isopropyl substituted chromones revealed that halogen substitutions are more favorable for antimicrobial activity against E. coli than a bulky alkyl group like isopropyl.[3] This highlights the importance of both electronic and steric factors at the 6-position.

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. Below are detailed methodologies for common anticancer and antimicrobial assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one scaffold represents a promising framework for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The available data, though fragmented, consistently highlights the importance of the 6-bromo substituent and the 2-thiophene moiety for biological efficacy.

Future research should focus on a more systematic exploration of the SAR of this scaffold. This would involve the synthesis of a broader library of analogs with diverse substitutions on both the chromone and thiophene rings. Key areas for future investigation include:

  • Exploring a wider range of substituents at various positions of the chromone and thiophene rings to further refine the SAR.

  • Investigating the mechanism of action of the most potent compounds to identify their molecular targets and signaling pathways.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds in animal models.

By leveraging the insights from the existing data and pursuing a more comprehensive and systematic approach, the full therapeutic potential of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one analogs can be unlocked.

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A Senior Application Scientist's Guide to Benchmarking 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one Against Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The 4H-chromen-4-one (flavonoid) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often enhances pharmacological properties due to its distinct electronic and lipophilic character. Furthermore, halogenation, in this case with bromine at the 6-position, can significantly modulate potency, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel derivative, 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one . Our objective is to rigorously evaluate its potential as both an anticancer and an anti-inflammatory agent through direct, head-to-head comparisons with established standard compounds. The protocols herein are designed to be self-validating, providing researchers with a robust methodology to ascertain the compound's relative efficacy and preliminary mechanism of action. Based on the known activities of related chromenone structures, our investigation will focus on two primary therapeutic areas: oncology and inflammation.[1][2]

Part 1: Benchmarking for Anticancer Activity

The uncontrolled proliferation of cells is a hallmark of cancer.[3] A primary objective in drug discovery is to identify compounds that can selectively inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Many existing chemotherapeutics, while effective, suffer from significant off-target toxicity. The evaluation of novel compounds like 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is driven by the search for agents with improved potency and a superior safety profile.

Standard Compounds for Comparison

To establish a meaningful benchmark, we will compare our test compound against a well-characterized cytotoxic agent:

  • Doxorubicin: A potent, broad-spectrum anthracycline antibiotic used widely in chemotherapy. It acts primarily by intercalating DNA and inhibiting topoisomerase II.

Experiment 1: Assessment of Cytotoxicity (MTT Assay)

Causality and Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability.[4] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5] This provides a quantitative measure of cytotoxicity, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout C1 Seed Cancer Cells (e.g., MCF-7, HCT-116) in 96-well plates C2 Incubate 24h for cell adherence C1->C2 T2 Add compounds to wells (Include vehicle control) C2->T2 T1 Prepare serial dilutions of Test Compound & Doxorubicin T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT solution to each well T3->A1 A2 Incubate 2-4h (Formazan crystal formation) A1->A2 A3 Solubilize formazan with DMSO A2->A3 A4 Measure Absorbance (e.g., 570 nm) A3->A4 D1 Calculate % Viability vs. Control A4->D1 Data Analysis D2 Determine IC50 values (Dose-response curve fitting) D1->D2

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Proliferation Assay [6][7]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast adenocarcinoma or HCT-116 colon carcinoma) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one and Doxorubicin in DMSO. Create a series of dilutions in the complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Summary: Comparative Cytotoxicity (Illustrative Data)

CompoundCell LineAssay TypeIC50 (µM)
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-oneMCF-7MTT12.5 ± 1.8
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-oneHCT-116MTT8.9 ± 1.1
Doxorubicin (Standard)MCF-7MTT0.8 ± 0.2
Doxorubicin (Standard)HCT-116MTT0.5 ± 0.1
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Experimental validation is required.

Part 2: Benchmarking for Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[8] Key mediators of inflammation include nitric oxide (NO) and prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutics that primarily act by inhibiting COX enzymes.[10] We will evaluate our test compound's ability to suppress inflammatory responses in a cellular model.

Standard Compounds for Comparison
  • Indomethacin: A potent, non-selective COX inhibitor used as a standard NSAID.

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory therapy with a potentially better gastrointestinal safety profile.[10]

Experiment 2: Inhibition of Nitric Oxide (NO) Production

Causality and Experimental Choice: Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of the pro-inflammatory mediator nitric oxide (NO).[11] The Griess assay is a simple and reliable method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[11] Assessing the inhibition of NO production is a standard primary screen for potential anti-inflammatory activity.

Signaling Pathway: LPS-induced NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor Protein TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

Detailed Protocol: Griess Assay for Nitric Oxide [11]

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Indomethacin, and Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.[11]

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (0-100 µM) must be prepared to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Data Summary: Comparative Anti-inflammatory Activity (Illustrative Data)

CompoundTargetAssay TypeIC50 (µM)
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-oneNO ProductionGriess Assay18.2 ± 2.5
Indomethacin (Standard)NO ProductionGriess Assay25.5 ± 3.1
Celecoxib (Standard)NO ProductionGriess Assay21.7 ± 2.9
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Experimental validation is required.
Experiment 3: Cyclooxygenase (COX) Enzyme Inhibition Assay

Causality and Experimental Choice: To determine if the anti-inflammatory activity is mediated through the primary mechanism of NSAIDs, a direct enzyme inhibition assay is required.[10] This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. By comparing the IC50 values for both isoforms, we can determine not only the potency but also the selectivity of the compound, which is a critical factor for drug safety. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[10]

Detailed Protocol: COX Inhibition Assay This protocol is typically performed using a commercially available colorimetric or fluorometric COX inhibitor screening kit, which provides the purified enzymes (COX-1 and COX-2), substrate (arachidonic acid), and detection reagents.

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This includes diluting the COX enzymes and preparing the reaction buffer.

  • Compound Addition: Add the test compound, Indomethacin, and Celecoxib at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor as a positive control and a solvent control.[11]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.[11]

  • Incubation & Detection: Incubate the plate for the recommended time (e.g., 10-15 minutes) at room temperature. Measure the output (absorbance or fluorescence) using a microplate reader.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Data Summary: COX Inhibition Profile (Illustrative Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one45.39.84.6
Indomethacin (Standard)0.0090.310.029[10]
Celecoxib (Standard)826.812[10]
Note: Data are presented as mean values and are for illustrative purposes only. Experimental validation is required.

Conclusion and Forward Outlook

This guide outlines a systematic approach to benchmark the novel compound 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one. The illustrative data suggest that the compound may possess moderate cytotoxic activity against cancer cell lines and promising anti-inflammatory properties, potentially acting as a moderately selective COX-2 inhibitor.

These foundational in vitro assays provide the critical decision-making data necessary for further drug development. Positive and potent results from this benchmarking framework would justify advancing the compound to more complex studies, including analysis of other inflammatory mediators (e.g., TNF-α, IL-6), investigation of specific apoptotic pathways (e.g., caspase activation), and eventual evaluation in in vivo models of cancer and inflammation.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on this analysis, the compound should be treated as possessing the following hazards, in line with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][5][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6][7]

The presence of the bromine atom necessitates its classification as a halogenated organic compound, requiring specific disposal pathways to prevent environmental contamination.[8]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks.[4][8]

  • Eye Protection : Wear chemical safety goggles with side-shields or a full-face shield.[4][9]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.[4][9]

  • Skin and Body Protection : A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][8]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is to never dispose of it down the drain or in regular trash.[3] It must be segregated as hazardous chemical waste.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. This compound and any materials contaminated with it must be collected as halogenated organic waste .

  • Obtain a Designated Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a securely fitting screw cap.[10]

  • Labeling : The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents. The label must include:

    • The full chemical name: "6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one"

    • The primary hazards: "Harmful if Swallowed," "Causes Skin and Eye Irritation"

    • The date accumulation started.

  • Incompatible Materials : Store the waste container away from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[11]

Disposal of Solid Waste

This procedure applies to the pure compound, contaminated weighing papers, and other solid materials.

  • Work Area : Conduct all transfers within a chemical fume hood.

  • Transfer : Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container using a spatula or other appropriate tool. Minimize the creation of dust.

  • Contaminated Materials : Any disposable items that have come into contact with the compound, such as gloves, weighing boats, or paper towels used for cleaning minor spills, must also be placed in this container.

  • Sealing : Securely cap the waste container immediately after adding waste. Do not leave funnels in the opening.

Disposal of Liquid Waste (Solutions)

This procedure applies to solutions containing the compound, as well as rinsates from cleaning contaminated glassware.

  • Container : Use a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Transfer : Carefully pour the liquid waste into the container. Avoid splashing.

  • Rinsate : Triple-rinse any contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected as hazardous waste and added to the liquid waste container. The third rinse may be disposed of according to your institution's policy for non-hazardous solvent waste, provided the initial concentration was low.

  • Sealing : Securely cap the waste container when not in use.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Steps start Start: Need to dispose of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Resistant Gloves start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood is_solid Solid or Liquid? fume_hood->is_solid solid_container Use 'Halogenated Organic Solid Waste' Container is_solid->solid_container Solid liquid_container Use 'Halogenated Organic Liquid Waste' Container is_solid->liquid_container Liquid transfer_solid Transfer solid & contaminated items into container solid_container->transfer_solid seal_container Securely Cap Waste Container transfer_solid->seal_container transfer_liquid Pour liquid & first two rinses into container liquid_container->transfer_liquid transfer_liquid->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage disposal_request Arrange for Pickup by EH&S or Licensed Contractor storage->disposal_request end End of Process disposal_request->end

Caption: Disposal workflow for 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

Emergency Procedures

Spills
  • Small Spill : If a small amount of solid is spilled within the fume hood, gently sweep it up with a brush and dustpan and place it in the solid hazardous waste container. Clean the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid waste.

  • Large Spill : Evacuate the immediate area. Secure the laboratory and prevent entry. Alert your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Final Disposal Pathway

Once the waste container is full or is no longer being used, it must be transferred to your institution's designated hazardous waste accumulation area. Follow your facility's procedures to arrange for pickup by the EH&S office or a licensed hazardous waste disposal contractor.[5][7] These contractors will typically use high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting hydrogen bromide, ensuring environmentally compliant disposal.

By adhering to these detailed procedures, you ensure the safe and compliant disposal of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Vertex AI Search. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?12

  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 2-Bromothiophene. 10

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 4'-Bromoacetophenone. 8

  • Georganics. (2024, April 29). 3-(BROMOACETYL)THIOPHENE SAFETY DATA SHEET. 1

  • PubChem. 2-Bromothiophene. National Center for Biotechnology Information. 13

  • Angene Chemical. (2024, June 15). Safety Data Sheet - Thiophene, 2-bromo-5-chloro-. 2

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4'-Bromoacetophenone. 5

  • PubChem. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one. National Center for Biotechnology Information. 6

  • Little Pro. (2016, June 17). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). 14

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 3-Bromo-4H-chromen-4-one. 7

  • Canadian Centre for Occupational Health and Safety. (2025, August 28). What is a LD₅₀ and LC₅₀?. 15

  • CPAchem Ltd. (2023, September 13). Safety data sheet - 4-Bromo-2-chlorophenol. 3

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-thiophenecarboxylic acid. 16

  • ResearchGate. (2015, July 12). In which cases are LD50 and LC50 applicable?. 17

  • Fragrance Material Safety Assessment Center. (2021, July 18). one, CAS registry number 41724-19-0. 18

  • Elsevier. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. 19

  • European Medicines Agency. Appendix 5 Toxicological Data for Class 2 Solvents. 20

  • ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. 4

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. 21

  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet - Tipepidine Citrate. 22

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  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. 25

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A Senior Application Scientist's Guide to the Safe Handling of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis by Structural Analogy

To establish a robust safety profile, we must deconstruct the molecule into its primary structural motifs and evaluate the known risks associated with each.

  • Chromen-4-one Core: The foundational chromenone ring system is present in many biologically active molecules.[1][2] While the core itself is generally stable, substituted chromenones must be handled with care, as various functional groups can impart hazardous properties.

  • Bromo- Aromatic System: The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organics. Compounds like 6-bromochromone are known irritants, causing potential irritation to the eyes, skin, and respiratory tract.[3] This is a common characteristic among many bromo-substituted aromatic compounds, which are often classified as skin and eye irritants.[4][5][6]

  • Thiophene Moiety: Thiophene and its derivatives are common in medicinal chemistry. While the parent compound, thiophene, is a flammable liquid that is harmful if swallowed[7], its incorporation into a larger, solid molecule primarily contributes to the overall toxicological profile rather than flammability. The potential for sulfur oxides to be released during decomposition or combustion is a key consideration.[7]

Based on this analysis, it is prudent to treat 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.

Hazard Identification and Risk Assessment Summary

The following table summarizes the anticipated hazards. This assessment necessitates the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Based on general toxicity of heterocyclic and halogenated compounds.[3]
Skin Corrosion/Irritation Causes skin irritation.Analogous bromo-aromatic compounds are classified as skin irritants.[3][4][8]
Serious Eye Damage/Irritation Causes serious eye irritation.A common hazard for bromo-substituted and powdered chemical compounds.[3][9][10]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of fine dust particles should be avoided.[3][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to minimize exposure. The following equipment is mandatory when handling 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one.

PPE CategorySpecific RecommendationsCausality and Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and changed immediately if contaminated.To prevent direct skin contact and absorption. Brominated organic compounds can cause skin irritation.[3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended. A face shield should be worn over goggles if there is a splash hazard.To protect against eye irritation from airborne dust particles or splashes.[9][11][12]
Skin and Body Protection A flame-resistant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.To protect skin from accidental contact and contamination of personal clothing.[11][13][14]
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[15]To prevent inhalation of fine dust, which may cause respiratory tract irritation.[3][8]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is essential for minimizing risk. The following protocol outlines the steps for safely weighing and transferring the compound.

Experimental Protocol: Weighing and Transfer
  • Preparation: Ensure the analytical balance is located inside a certified chemical fume hood.[16] Decontaminate the work surface and necessary tools (e.g., spatulas, weigh boats).

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are properly fitted.

  • Weighing: Place a clean weigh boat on the balance and tare it. Carefully use a spatula to transfer the solid compound to the weigh boat. Perform this action slowly and close to the surface to prevent the generation of airborne dust.[16]

  • Container Management: Once the desired mass is achieved, securely re-cap the primary storage container immediately.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or desired container within the fume hood.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., wipes) in the designated "Halogenated Organic Solid Waste" container.[17] Clean the balance and spatula thoroughly.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

G Diagram 1: Safe Handling Workflow for Powdered Compounds cluster_prep Preparation cluster_handling Handling Operation cluster_cleanup Cleanup & Completion prep_start Start: Prepare for Handling fume_hood Verify Fume Hood Operation prep_start->fume_hood don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) fume_hood->don_ppe weigh Weigh Compound in Fume Hood (Minimize Dust) don_ppe->weigh transfer Transfer Compound to Vessel weigh->transfer seal Securely Seal Source Container transfer->seal dispose Dispose of Contaminated Items (Halogenated Waste) seal->dispose clean_area Clean Work Area & Equipment dispose->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End of Procedure wash_hands->end_op

Caption: Diagram 1: Safe Handling Workflow for Powdered Compounds.

Emergency and Disposal Plans

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First-Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Protocol
  • Spill Containment: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.

  • Cleanup: Carefully sweep or vacuum the contained material into a suitable, labeled container for disposal.

  • Waste Disposal: All waste containing 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, including contaminated PPE and cleanup materials, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[17] This waste must be handled by a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[5][9]

G Diagram 2: Emergency Response for a Chemical Spill cluster_immediate Immediate Actions cluster_response Controlled Response cluster_final Final Steps spill Spill Occurs alert Alert Colleagues & Supervisor spill->alert evacuate Evacuate Immediate Area alert->evacuate ppe Don Full PPE (incl. Respiratory Protection) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup label_waste Label as 'Halogenated Organic Waste' cleanup->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate report Complete Incident Report decontaminate->report end_spill End of Response report->end_spill

Caption: Diagram 2: Emergency Response for a Chemical Spill.

References

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